[Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT
Beschreibung
Overview of Oxytocin (B344502) Peptides and Analogues in Contemporary Pharmacology Research
Oxytocin (OT) is a nine-amino-acid peptide hormone and neurotransmitter primarily recognized for its roles in uterine contraction during childbirth and milk ejection during lactation. nih.gov Beyond these classical functions, OT is involved in a wide array of physiological and behavioral processes, including social bonding, cardiovascular regulation, and stress modulation. nih.govdrugbank.com The diverse actions of oxytocin are mediated by its specific G-protein coupled receptor, the oxytocin receptor (OTR). nih.gov
The therapeutic and research potential of modulating the oxytocin system has driven the development of numerous synthetic analogues. These can be broadly categorized as agonists, which mimic the effects of oxytocin, and antagonists, which block its effects.
Oxytocin Agonists: Synthetic oxytocin (e.g., Pitocin®, Syntocinon®) is widely used clinically to induce or augment labor and to manage postpartum hemorrhage. nih.govnih.gov Other agonists, like Carbetocin, have been engineered for a longer half-life, offering advantages in preventing uterine atony after cesarean sections. nih.gov Furthermore, OT agonists are being investigated for their potential in treating neuropsychiatric conditions characterized by social deficits, such as autism spectrum disorder and schizophrenia. nih.govnih.gov
Oxytocin Antagonists: The development of OTR antagonists has been a major focus for the management of conditions like preterm labor, where inhibiting uterine contractions is desired. nih.gov Atosiban is a notable example of a peptide-based OTR antagonist used as a tocolytic agent in many countries. nih.gov Research continues to seek new antagonists with improved pharmacological profiles, such as enhanced selectivity and oral bioavailability. nih.govnih.gov Barusiban and the non-peptide Retosiban are other antagonists that have been developed and investigated for their tocolytic potential. nih.govnih.govnih.gov
Rationale for Rational Design of Oxytocin Receptor Modulators
The rational design of oxytocin receptor modulators is driven by the need to overcome the limitations of the native oxytocin peptide and to achieve specific therapeutic goals. Native oxytocin has a short half-life and lacks selectivity, as it can also bind to and activate related vasopressin receptors (V1a, V1b, V2), leading to potential side effects like cardiovascular or antidiuretic effects. researchgate.netnih.gov
The primary objectives behind the rational design of OTR modulators include:
Enhancing Receptor Affinity and Potency: Modifications to the peptide backbone and side chains are made to increase the binding affinity for the OTR, leading to more potent agonists or antagonists.
Improving Receptor Selectivity: A critical goal is to design ligands that are highly selective for the OTR over vasopressin receptors. This is particularly important for antagonists intended for tocolysis, where activation of V1a receptors could cause undesirable vasoconstrictive effects. nih.govnih.gov
Increasing Metabolic Stability and Half-Life: Native peptides are often rapidly degraded by proteases in the body. Synthetic modifications, such as replacing L-amino acids with D-amino acids or modifying the peptide backbone, can significantly enhance resistance to enzymatic degradation, prolonging the compound's duration of action. nih.gov
Controlling Functional Activity (Agonist vs. Antagonist): Specific structural changes can flip the functional activity of a ligand from an agonist to an antagonist. For instance, bulky substitutions at position 2 of the oxytocin sequence are known to be crucial for conferring antagonistic properties. core.ac.uk The introduction of conformationally restricted amino acids can lock the peptide into a shape that binds to the receptor but fails to trigger the conformational change required for activation, thereby acting as an antagonist. nih.gov
Historical Context of Peptide Engineering and Directed Evolution Leading to [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT
The journey toward creating highly specialized peptide ligands like this compound is built upon decades of progress in peptide chemistry and pharmacology. Following the elucidation of oxytocin's structure and its first synthesis by Vincent du Vigneaud in 1953, a new era of peptide engineering began. nih.gov
Early efforts focused on structure-activity relationship (SAR) studies, where each amino acid in the oxytocin sequence was systematically substituted to observe the effect on biological activity. This iterative process revealed key insights:
Position 1: Replacing the N-terminal cysteine with β-mercaptopropionic acid (Mpa) or other groups (a "deamino" modification) was found to increase the duration of action and often the potency by enhancing stability. nih.gov
Position 2: Substitution at this position is critical for determining agonist versus antagonist activity. Replacing the native L-Tyrosine with a D-amino acid, particularly a bulky aromatic one like D-Tyr(Et) or D-Trp, is a common strategy to create potent antagonists. core.ac.ukillinois.edu
The C-terminal Tail (Positions 7-9): The tripeptide tail is crucial for receptor activation. Modifications in this region, especially at position 7, can profoundly impact potency and selectivity. The introduction of conformationally restricted residues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) at position 7 was explored to induce specific turn structures in the peptide backbone, thought to be favorable for antagonist binding. nih.govnih.gov
The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field, allowing for the rapid and efficient creation of numerous analogues for testing. nih.gov This technology paved the way for more complex SAR studies and the construction of peptide libraries.
The analogue this compound is a product of this systematic, rational design approach. Each modification is intended to address a specific pharmacological challenge:
Mpa1: Enhances stability by replacing the disulfide bond with a more stable thioether linkage.
D-Tyr(Et)2: Confers potent antagonist properties and increases resistance to enzymatic degradation.
D-Tic7 and D-Tic9: The incorporation of these conformationally rigid amino acids is designed to lock the peptide into a specific three-dimensional shape that maximizes binding affinity and antagonistic activity at the oxytocin receptor.
Research into analogues containing these specific modifications has demonstrated their effectiveness. For instance, studies on a closely related compound, [Mpa(1), D-Tyr(Et)(2), D-Tic(7), Aib(9)]OT , confirmed its high antagonistic potency and selectivity. nih.gov This highlights the success of the historical and ongoing efforts in peptide engineering to create highly tailored therapeutic candidates.
Research Findings on Related Analogues
Table 1: Antagonistic Potency of a Closely Related Oxytocin Analogue
This table shows the antagonistic activity (pA₂) of an oxytocin analogue that differs only at position 9, using Aib instead of D-Tic. The pA₂ value represents the negative logarithm of the antagonist concentration required to reduce the effect of a double dose of agonist to that of a single dose, with higher values indicating greater potency. auckland.ac.nz
| Compound | Assay System | Antagonistic Potency (pA₂) | Source |
| [Mpa¹, D-Tyr(Et)², D-Tic⁷, Aib⁹]OT | Rat Uterus (in vitro) | 8.31 ± 0.19 | nih.gov |
Table 2: Human Oxytocin Receptor Binding Affinity for D-Tic⁷ Substituted Analogues
This table presents the binding affinity (IC₅₀) for analogues containing the D-Tic⁷ substitution. The IC₅₀ value is the concentration of the ligand that displaces 50% of a specific radioligand from the receptor, with lower values indicating higher binding affinity.
| Compound | Receptor | Binding Affinity (IC₅₀, nM) | Source |
| [Mpa¹, D-Tic⁷]OT | Human Oxytocin Receptor (expressed in cells) | 380 | nih.gov |
| [D-Tic⁷]OT | Human Oxytocin Receptor (expressed in cells) | 730 | nih.gov |
Structure
2D Structure
Eigenschaften
Molekularformel |
C58H77N11O12S2 |
|---|---|
Molekulargewicht |
1184.4 g/mol |
IUPAC-Name |
(3R)-2-[(2S)-2-[[(3R)-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylpentanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C58H77N11O12S2/c1-6-33(5)50-56(78)63-40(20-21-47(59)70)52(74)64-42(28-48(60)71)53(75)66-44(31-83-82-23-22-49(72)62-41(54(76)67-50)25-34-16-18-39(19-17-34)81-7-2)58(80)69-30-38-15-11-9-13-36(38)27-46(69)55(77)65-43(24-32(3)4)57(79)68-29-37-14-10-8-12-35(37)26-45(68)51(61)73/h8-19,32-33,40-46,50H,6-7,20-31H2,1-5H3,(H2,59,70)(H2,60,71)(H2,61,73)(H,62,72)(H,63,78)(H,64,74)(H,65,77)(H,66,75)(H,67,76)/t33-,40-,41-,42-,43-,44-,45+,46+,50-/m0/s1 |
InChI-Schlüssel |
WNQPWZVGNWMXJD-YJDWKIOXSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)N5CC6=CC=CC=C6C[C@@H]5C(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)N5CC6=CC=CC=C6CC5C(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Advanced Methodologies in the Chemical Synthesis of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot
Solid-Phase Peptide Synthesis (SPPS) Strategies for Complex Oxytocin (B344502) Analogues
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone for assembling complex peptides like oxytocin analogues. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. peptide.com The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin. mdpi.com
For the synthesis of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is predominantly used. chempep.com In this approach, the temporary Nα-amino protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile tert-butyl (tBu) ethers, esters, or related protecting groups. oup.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step without disturbing the side-chain protectors or the linkage to the resin. oup.com
The presence of sterically hindered and non-canonical residues like D-Tyr(Et) and D-Tic in the peptide sequence can lead to incomplete or slow reactions, a primary cause of failure in peptide synthesis. chempep.com Therefore, optimization of both the coupling (amide bond formation) and deprotection (Fmoc removal) steps is critical.
Coupling Reactions: Standard carbodiimide-based activators like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often supplemented with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. nbinno.com However, for challenging couplings involving hindered amino acids, more potent aminium/uronium salt-based reagents are employed. oup.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become standard for promoting rapid and efficient amide bond formation. oup.com The choice of base, typically diisopropylethylamine (DIEA), is also crucial, although alternatives like collidine may be used to minimize racemization of sensitive residues. oup.com
Deprotection Reactions: The Fmoc group is typically removed using a 20-50% solution of piperidine in N,N-dimethylformamide (DMF). nbinno.com In sequences prone to aggregation, this process can be sluggish. To overcome this, stronger base systems, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small percentages alongside piperidine, can accelerate Fmoc removal. peptide.com Careful monitoring of both coupling and deprotection steps using qualitative tests (like the Kaiser test) or quantitative analysis of Fmoc cleavage is essential to ensure the integrity of the growing peptide chain. oup.com
| Step | Reagent Class | Examples | Primary Function |
|---|---|---|---|
| Coupling | Carbodiimides | DIC, DCC | Activate carboxyl group for amide bond formation. |
| Aminium/Uronium Salts | HBTU, HATU, PyBOP | Highly efficient activation for hindered couplings. | |
| Deprotection | Piperidine | 20% Piperidine in DMF | Standard reagent for base-labile Fmoc group removal. |
| DBU | 1-2% DBU in DMF | Stronger, non-nucleophilic base for difficult Fmoc removal. |
The defining structural feature of many oxytocin analogues is the cyclic structure formed by a disulfide bridge. In this compound, this bridge is formed between the thiol group of the N-terminal 3-mercaptopropionic acid (Mpa) residue and a cysteine residue further down the chain. This cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).
On-resin cyclization is often preferred as it takes advantage of "pseudo-dilution," where the resin-bound peptide chains are isolated from one another, favoring intramolecular disulfide bond formation over intermolecular dimerization or oligomerization. To achieve this, the thiol-protecting groups of Mpa and the corresponding cysteine (e.g., S-trityl (Trt) or S-acetamidomethyl (Acm)) are selectively removed, and the peptide-resin is then treated with a mild oxidizing agent. A variety of oxidants can be employed for this step, including air (O2), potassium ferricyanide (K3[Fe(CN)6]), iodine (I2), or dimethyl sulfoxide (DMSO).
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin and fully deprotected. The reaction must be carried out under high dilution (typically <0.1 mM) to favor the intramolecular reaction. The pH is generally maintained between 7.5 and 8.5 to ensure the presence of the reactive thiolate anion.
| Protecting Group | Cleavage Condition | Oxidation Method | Typical Conditions |
|---|---|---|---|
| Trityl (Trt) | Mild acid (e.g., TFA) | Air Oxidation | pH 8-9, stirring in aqueous buffer |
| Acetamidomethyl (Acm) | Iodine (I2) | Iodine (I2) | Aqueous acetic acid or methanol |
| - | - | Potassium Ferricyanide | Aqueous buffer, pH ~7.5 |
| - | - | DMSO | Aqueous buffer, room temperature |
Incorporation of Non-Canonical Amino Acids: Synthetic Routes and Stereochemical Control
The unique pharmacological profile of this compound is largely due to its non-canonical amino acids, which introduce conformational constraints and modify receptor interactions. The synthesis of these building blocks with high stereochemical purity is a prerequisite for their successful incorporation via SPPS.
The D-Tyr(Et) residue is incorporated into the peptide using the pre-synthesized building block, N-α-Fmoc-O-ethyl-D-tyrosine (Fmoc-D-Tyr(Et)-OH). The synthesis of this derivative starts with D-tyrosine. The key transformation is the selective alkylation of the phenolic hydroxyl group. A typical synthetic route involves:
Protection of the Amino and Carboxyl Groups: The α-amino and carboxyl groups of D-tyrosine are temporarily protected to prevent side reactions.
O-Alkylation: The protected D-tyrosine is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate) to form the ethyl ether linkage at the phenolic hydroxyl.
Deprotection and N-α-Fmoc Introduction: The temporary protecting groups are removed, followed by the introduction of the Fmoc group onto the α-amino function using a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
The ethyl ether modification on the tyrosine side chain alters the residue's electronic and steric properties, which can influence the peptide's conformation, solubility, and interaction with its biological target. nih.gov Stereochemical integrity must be maintained throughout the synthesis to ensure the final building block is of the correct D-configuration.
D-Tic is a conformationally constrained analogue of phenylalanine or tyrosine. Its rigid structure is valuable in peptide design for locking the peptide backbone into a specific bioactive conformation. The synthesis of the D-Tic core structure can be achieved through various organic chemistry strategies, most notably the Pictet-Spengler reaction or modern cycloaddition approaches. nih.gov
A common route involves the condensation of a D-phenylalanine derivative with formaldehyde or another aldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system. Stereochemical control is paramount and is often dictated by the chirality of the starting amino acid precursor. Once the D-Tic core is synthesized, it is protected with an Fmoc group at the nitrogen atom to yield Fmoc-D-Tic-OH, making it ready for use in SPPS. peptide.com
Post-Synthetic Modifications and Purification Methodologies for this compound
Following the successful assembly of the linear or on-resin cyclized peptide chain, several crucial steps remain to obtain the final, pure compound. The first step is cleavage from the solid support and simultaneous removal of all acid-labile side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). nbinno.com This cocktail includes scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to trap the reactive cationic species generated during deprotection and prevent modification of sensitive residues like tryptophan or methionine. nbinno.com
After cleavage, the crude peptide is precipitated from the acidic solution using cold diethyl ether, washed, and dried. The resulting crude product is a mixture containing the desired peptide along with various deletion sequences, incompletely deprotected species, and products of side reactions.
The final and most critical step is purification , which is almost universally achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically C18 silica). The peptide is then eluted using a gradient of increasing organic solvent (usually acetonitrile) in water, often with 0.1% TFA added to both phases to improve peak shape. Fractions are collected and analyzed, and those containing the pure desired product are pooled and lyophilized (freeze-dried) to yield the final compound as a stable, fluffy white powder. The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry.
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | [3-Mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid⁷, D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid⁹]Oxytocin |
| Mpa | 3-Mercaptopropionic acid |
| D-Tyr(Et) | D-Tyrosine ethyl ether |
| D-Tic | D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| tBu | tert-butyl |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DIC | Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| DIEA | N,N-Diisopropylethylamine |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| DMF | N,N-Dimethylformamide |
| Trt | Trityl |
| Acm | Acetamidomethyl |
| TFA | Trifluoroacetic acid |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography |
Conformational Landscape and Structural Biology of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot
Primary Sequence Analysis and Topographical Features of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT
The primary sequence of this compound is a testament to strategic chemical modifications aimed at improving the pharmacological profile of the parent molecule, oxytocin (B344502). The native oxytocin sequence is Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. In this analogue, several key substitutions have been made:
Position 1: Cysteine is replaced by β-mercaptopropionic acid (Mpa). This deamination at the N-terminus removes the primary amino group, a modification known to protect against enzymatic degradation by aminopeptidases.
Position 2: The natural L-Tyrosine is substituted with its D-enantiomer, which is also ethylated at the hydroxyl group of the side chain, yielding D-Tyr(Et). The introduction of a D-amino acid at this position is a common strategy to increase resistance to proteolysis. nih.govnih.gov
Position 7: Proline is replaced by D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic).
Position 9: Glycine is substituted with another D-Tic residue.
Solution-State and Solid-State Structural Elucidation Approaches
The three-dimensional conformation of peptides is critical to their biological activity. Various sophisticated analytical techniques are employed to understand the conformational landscape of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of peptides in solution, mimicking a more physiologically relevant environment. For oxytocin and its analogues, both one-dimensional and two-dimensional NMR techniques are utilized to gain insights into their structure. tandfonline.comacs.org
Proton (¹H) NMR spectra provide information about the chemical environment of each hydrogen atom in the molecule. hmdb.cachemicalbook.com For instance, the chemical shifts of amide protons can indicate their involvement in hydrogen bonding, a key feature of secondary structures like β-turns. tandfonline.comnih.gov Carbon-13 (¹³C) NMR is also employed to study the conformation of oxytocin analogues, providing complementary information to proton NMR. acs.orgarizona.edu
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons. The observation of specific NOEs helps to define the peptide's fold. For example, in oxytocin, NOEs between the amide proton of Gln4 and the alpha-proton of Tyr2, and between the amide proton of Asn5 and the amide proton of Gln4, are indicative of a type I β-turn centered around the Ile3-Gln4 residues. tandfonline.com Conformational analysis of oxytocin analogues often reveals the presence of folded structures, although differences in NOE patterns can reflect altered turn propensities and stabilities. tandfonline.com
X-ray Crystallography of this compound and Related Analogues
While obtaining a crystal structure of this compound itself is not documented in the provided results, X-ray crystallography of oxytocin and its other analogues provides invaluable information about their solid-state conformation. nih.gov The crystal structure of the human oxytocin receptor in complex with antagonists has also been determined, offering insights into the binding pocket and the conformation of ligands when bound to the receptor. nih.govbiorxiv.orgbiorxiv.org
The crystal structure of the neurophysin-oxytocin complex has revealed that the Tyr2 residue of oxytocin is buried deep within the binding pocket of its carrier protein, neurophysin, highlighting its importance in molecular recognition. nih.gov Comparing crystal structures with solution-state NMR data can reveal conformational changes that occur upon binding to a receptor or carrier protein. For instance, the β-turn in oxytocin is centered at Tyr2-Ile3 when bound to its receptor, a shift from the Ile3-Gln4 turn observed in aqueous solution. tandfonline.com
Influence of D-Amino Acids and Constrained Residues on Peptide Conformation
The specific substitutions of D-amino acids and conformationally constrained residues in this compound are not arbitrary; they are deliberately chosen to enforce a particular three-dimensional structure.
Role of D-Tyr(Et)2 in Side-Chain Orientation and Backbone Conformation
The substitution of L-tyrosine with D-tyrosine at position 2 significantly impacts the peptide's conformation. The D-configuration alters the orientation of the aromatic side chain relative to the peptide backbone. This change can influence interactions with the receptor and protect the peptide from degradation by enzymes that are specific for L-amino acids. nih.govnih.gov The ethylation of the tyrosine hydroxyl group (Tyr(Et)) further modifies the side chain's properties, potentially affecting its hydrogen bonding capacity and steric bulk. The introduction of a D-amino acid in position 2 of oxytocin analogues has been shown to lead to antagonist properties, suggesting a stabilization of a conformation that can bind to the receptor without activating it. scispace.com
Impact of D-Tic7 and D-Tic9 on Ring Conformation and Peptide Folding
The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residues, particularly in their D-configuration, introduces significant conformational constraints. Tic is a rigid, bicyclic amino acid that severely restricts the rotational freedom of the peptide backbone. Placing D-Tic at positions 7 and 9 forces the C-terminal tail of the peptide into a more defined conformation.
Molecular Pharmacology and Receptor Binding Profile of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot
Quantitative Ligand-Receptor Binding Kinetics with Oxytocin (B344502) Receptors (OTRs)
The interaction of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT with oxytocin receptors (OTRs) has been characterized through quantitative binding assays, which reveal a high affinity for the receptor.
Radioligand displacement assays are a primary method for determining the binding affinity of a compound for its receptor. In these assays, the concentration of the unlabeled ligand (this compound) required to displace a radiolabeled ligand from the receptor is measured. This value is often expressed as the IC_50, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
For this compound, studies using human OTR-expressing cells have reported an IC_50 value of 2.1 nM. vulcanchem.com Another study reported an IC_50 of 25 nM in HEK cells expressing the human OT receptor, where the displacement of [3H]OT was measured. bindingdb.org The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, has also been determined. In rat uterotonic assays, this compound demonstrated a pA2 value of 8.40 ± 0.15, indicating potent competitive antagonism. vulcanchem.com
Interactive Data Table: Binding Affinity of this compound for the Oxytocin Receptor
| Parameter | Value | Cell Line/Assay |
| IC_50 | 2.1 nM | Human OTR-expressing cells |
| IC_50 | 25 nM | HEK cells expressing human OTR |
| pA2 | 8.40 ± 0.15 | Rat uterotonic assay |
Currently, specific quantitative data on the association (k_on) and dissociation (k_off) rates for the binding of this compound to oxytocin receptors are not extensively detailed in the available scientific literature. These kinetic parameters are crucial for a comprehensive understanding of the ligand-receptor interaction, as they determine the duration of receptor occupancy and the speed at which equilibrium is reached. Further research is needed to fully characterize these aspects of its binding profile.
Receptor Selectivity Profiling Across Related G-Protein Coupled Receptors
A key aspect of a drug's pharmacological profile is its selectivity for its intended target over other related receptors. This is particularly important for oxytocin analogs due to the high structural homology between the oxytocin receptor and the vasopressin receptors.
This compound has demonstrated a high degree of selectivity for the oxytocin receptor over vasopressin receptors. The dual D-Tic substitutions at positions 7 and 9 are critical for this enhanced selectivity. vulcanchem.com This compound exhibits over 1,000-fold selectivity for the OTR versus the vasopressin V1a receptor (V1aR). vulcanchem.com This high selectivity minimizes the potential for off-target effects that could be mediated by vasopressin receptors, such as cardiovascular effects. vulcanchem.com In comparison, an analog lacking the D-Tic9 substitution, [Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT, shows a lower selectivity of 800-fold for OTR over V1aR. vulcanchem.com
Interactive Data Table: Selectivity of Oxytocin Receptor Antagonists
| Analog | Selectivity (OTR vs. V1aR) |
| This compound | >1,000-fold |
| [Mpa1, D-Tyr(Et)2, D-Tic7, Aib9]OT | 800-fold |
Mechanisms of Oxytocin Receptor Modulation by this compound
The antagonistic properties of this compound at the oxytocin receptor are attributed to a combination of orthosteric and allosteric mechanisms. The oxytocin receptor is a class I G-protein coupled receptor that primarily signals through Gq proteins to activate phospholipase C-beta. nih.gov
The structural modifications of this compound play a crucial role in its mechanism of action. The incorporation of D-Tic residues induces a type II β-turn between residues 7 and 9, which stabilizes a conformation that is incompatible with the active state of the OTR. vulcanchem.com This conformational restriction prevents the receptor from adopting the necessary shape to initiate intracellular signaling.
Furthermore, molecular dynamics simulations suggest that the D-Tic9 residue can form a hydrogen bond with Gln112 of the OTR, which further impedes the conformational changes required for agonist-induced activation. vulcanchem.com The ethyl group on the D-Tyr(Et)2 residue is thought to occupy a hydrophobic pocket near the receptor's second extracellular loop, leading to allosteric inhibition of Gq protein coupling. vulcanchem.com This dual mechanism of orthosteric competition and allosteric modulation contributes to the potent and effective blockade of the oxytocin receptor by this compound. vulcanchem.com
Agonist, Antagonist, or Inverse Agonist Characterization
The chemical compound this compound is a synthetically modified analogue of oxytocin (OT). Its structural alterations are designed to enhance its pharmacological properties, specifically its receptor binding and functional activity. The key modifications include the replacement of the N-terminal cysteine with β-mercaptopropionic acid (Mpa), and the introduction of D-isomers of ethylated tyrosine at position 2, and tetrahydroisoquinoline-3-carboxylic acid (Tic) at positions 7 and 9.
These substitutions, particularly the stereochemical inversion and the presence of the bulky Tic residues, are critical in defining the compound's interaction with the oxytocin receptor (OTR). Research indicates that these modifications disrupt the native agonist activity seen in oxytocin, leading to a potent antagonistic profile. vulcanchem.com
In functional assays, this compound has been characterized as a competitive antagonist of the oxytocin receptor. vulcanchem.com This means it binds to the receptor but does not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand, oxytocin. Instead, it competitively blocks oxytocin from binding, thereby inhibiting its effects.
The antagonistic potency of this compound has been quantified in various studies. For instance, in rat uterotonic assays, a measure of uterine muscle contraction, this compound demonstrated a pA2 value of 8.40 ± 0.15. vulcanchem.com The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. This robust competitive inhibition surpasses the agonistic efficacy of native oxytocin, which has a pD2 of 8.90 in the same assay system. vulcanchem.com The inclusion of D-Tic at both positions 7 and 9 has been shown to be crucial for this enhanced receptor blockade. vulcanchem.com
There is no evidence in the reviewed literature to suggest that this compound acts as an agonist or an inverse agonist. Its primary pharmacological identity is that of a competitive oxytocin receptor antagonist.
| Compound | Receptor | Functional Activity | Potency (pA2) | Reference |
| This compound | Oxytocin Receptor | Competitive Antagonist | 8.40 ± 0.15 | vulcanchem.com |
G-Protein Coupling Selectivity and Biased Agonism Studies
The oxytocin receptor (OTR), like other G-protein coupled receptors (GPCRs), can couple to various G-protein subtypes to initiate different intracellular signaling pathways. These pathways can include coupling to Gq/11, which activates the phospholipase C pathway, or to Gi/o proteins, which inhibit adenylyl cyclase. The specific G-protein coupling profile of a ligand can determine its ultimate physiological effect.
For this compound, its characterization as a competitive antagonist implies that it does not effectively promote the conformational changes in the OTR necessary for G-protein coupling and subsequent activation. vulcanchem.com By competitively inhibiting the binding of the endogenous agonist, oxytocin, it effectively blocks the signaling pathways that oxytocin would normally initiate through G-protein coupling.
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an area of growing interest in pharmacology. nih.govnih.gov A biased agonist might, for example, favor G-protein coupling over β-arrestin recruitment, or selectively activate one G-protein subtype over another. nih.gov However, for an antagonist like this compound, the primary mechanism of action is receptor blockade rather than selective pathway activation.
While detailed studies specifically investigating the G-protein coupling selectivity and biased agonism of this compound are not extensively reported in the provided search results, its function as a competitive antagonist suggests that it does not induce a significant G-protein response. The structural modifications, particularly the D-amino acid substitutions and the bulky Tic residues, are designed to confer high-affinity binding while preventing the receptor from adopting an active conformation capable of engaging and activating G-proteins. vulcanchem.com
Therefore, the primary role of this compound in the context of G-protein signaling is to prevent the G-protein coupling that would be induced by an agonist.
| Compound | Receptor | G-Protein Coupling Effect | Biased Agonism Profile | Reference |
| This compound | Oxytocin Receptor | Prevents agonist-induced G-protein coupling | Not applicable (competitive antagonist) | vulcanchem.com |
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | [β-mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁹]Oxytocin |
| OT | Oxytocin |
| Mpa | β-mercaptopropionic acid |
| D-Tyr(Et) | D-Tyrosine(ethyl) |
| D-Tic | D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Computational Chemistry and Molecular Modeling of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot
Ligand-Based and Structure-Based Drug Design Approaches
The design of novel OTR ligands like [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT employs both ligand-based and structure-based computational drug design strategies to optimize potency, selectivity, and pharmacokinetic properties. nih.govyoutube.com
Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. It relies on the analysis of a set of molecules known to interact with the target. For OTR analogues, this involves building pharmacophore models that define the essential chemical features required for biological activity. By identifying the common structural motifs and properties of known OTR agonists or antagonists, new molecules can be designed or screened from databases. medchemexpress.com For instance, a novel oxytocin (B344502) antagonist was identified by "scaffold-hopping" using molecular field similarity searching, a ligand-based technique. nih.gov This method focuses on the key pharmacophoric elements necessary for activity to guide the optimization process. nih.gov
Structure-Based Drug Design: With the increasing availability of high-resolution OTR structures, often complexed with ligands, structure-based design has become a powerful tool. youtube.comnih.gov This method involves the analysis of the receptor's binding site to design ligands that fit with high affinity and specificity. youtube.com Key to this approach is understanding the atomic-level interactions between the ligand and the receptor. youtube.com For oxytocin analogues, this includes identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. nih.govnih.gov For example, published studies using molecular modeling indicate that the macrocycle of oxytocin binds within the upper part of the OTR pocket, interacting with transmembrane helices TM3, TM4, and TM6. nih.gov The design of glycosylated oxytocin analogues has been guided by the crystal structure of deamino-oxytocin to improve selectivity and stability. nih.gov
These two approaches are often used in a complementary fashion to guide the synthesis and testing of new analogues, leading to compounds with enhanced selectivity for the OTR over related vasopressin receptors. nih.gov
Molecular Docking Simulations of this compound with Oxytocin Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is instrumental in understanding the binding modes of oxytocin analogues and screening virtual libraries for potential new ligands.
For OTR, several homology models have been constructed based on the crystal structures of related G protein-coupled receptors (GPCRs). nih.govresearchgate.net For instance, models have been built using templates like the vasopressin V1a receptor. nih.gov The quality of these models is crucial for the accuracy of docking simulations. Their ability to distinguish known binders from non-binders (decoys) is often validated using receiver operating characteristic (ROC) curves. nih.gov
In docking studies of oxytocin and its analogues with the OTR, specific amino acid residues within the receptor's binding pocket are identified as being critical for interaction. These interactions often involve hydrogen bonds and hydrophobic contacts. For example, the major amino acids forming the binding cavity for some OTR antagonists include Gln92, Gln96, Lys116, Gln119, Val120, Met123, Gly196, Ile201, Trp288, Gln295, Phe311, and Met315. researchgate.net Docking studies have shown that bulky residues introduced into vasopressin analogues can act as structural restraints within the OTR, influencing whether the compound acts as an agonist or antagonist. nih.gov
Below is a table summarizing key receptor residues in the OTR that are frequently identified in docking studies as being important for ligand binding.
| Transmembrane Helix (TM) | Key Interacting Residues | Type of Interaction |
| TM2 | Gln92, Gln96 | Hydrogen Bonding |
| TM3 | Lys116, Gln119, Val120, Met123 | Hydrogen Bonding, Hydrophobic |
| TM5 | Gly196, Ile201 | Hydrophobic |
| TM6 | Trp288 | Aromatic |
| TM7 | Gln295, Phe311, Met315 | Hydrogen Bonding, π-π Stacking |
This table represents a compilation of findings from various docking studies on OTR antagonists and may not be fully representative for all OTR ligands. researchgate.net
The results from molecular docking can rationalize the selectivity of analogues for the OTR over vasopressin receptors and guide the design of new compounds with improved binding affinity and specificity. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Ensembles and Receptor Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic nature of ligand-receptor complexes over time. siftdesk.org Unlike static docking poses, MD simulations can reveal the conformational flexibility of both the ligand and the receptor, offering deeper insights into the binding process and the stability of the complex. siftdesk.org
For oxytocin analogues, MD simulations are used to explore the conformational landscape of the peptide in solution and when bound to the OTR. siftdesk.orgresearchgate.net These simulations can show how modifications to the peptide backbone or side chains affect its preferred three-dimensional structure. For example, the presence of a type I β-turn in the macrocyclic ring is a key feature for oxytocin-like biological activity. nih.govtandfonline.com MD simulations can assess the stability of this turn in novel analogues.
When simulating the ligand-receptor complex, MD can identify key interactions that are maintained throughout the simulation, providing a more accurate picture of the binding mode. siftdesk.org These simulations have been used to confirm the stability of complexes, such as oxytocin with a zinc ion, which is thought to be important for receptor binding. siftdesk.org The trajectories from MD simulations can be analyzed to calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of the system.
Enhanced sampling techniques can be combined with MD simulations to explore larger conformational changes, such as receptor activation, which occur over longer timescales. nih.gov These methods allow for the efficient sampling of rare but important conformational states of a biomolecule. nih.gov
The following table outlines the typical steps and information gained from an MD simulation of a ligand-receptor complex.
| Simulation Step | Description | Insights Gained |
| System Setup | The ligand-receptor complex is placed in a simulation box with solvent (e.g., water) and ions. | Prepares the system for simulation under physiological-like conditions. |
| Minimization | The energy of the system is minimized to remove steric clashes and bad contacts. | Results in a stable starting structure for the simulation. |
| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure. | Allows the system to reach a stable state before the production run. |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to sample conformational space. | Provides trajectories of atomic motion, revealing dynamic interactions and conformational changes. |
| Analysis | The trajectory is analyzed to study ligand-receptor interactions, conformational changes, and binding stability. | Identifies key stable interactions, flexibility of different regions, and potential binding pathways. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxytocin Receptor Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For oxytocin receptor analogues, QSAR models can be developed to predict the binding affinity or functional activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
In a typical QSAR study, a dataset of oxytocin analogues with known biological activities is used. nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and 3D structural features.
Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). nih.gov
For non-peptide OTR antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov These methods use 3D grid-based descriptors to represent the steric and electrostatic fields of the aligned molecules, providing a 3D map of where structural modifications are likely to enhance or diminish activity. A CoMFA model for non-peptide OTR antagonists showed good predictive power, with a predictive r² of 0.89. nih.gov
The table below shows hypothetical results from a QSAR study on a series of peptide analogues.
| Model | Training Set (r²) | Cross-Validation (q²) | Test Set (r²_pred) | Key Descriptors |
| Model 1 | 0.85 | 0.72 | 0.81 | Hydrophobicity, Molecular Volume, Dipole Moment |
| Model 2 | 0.92 | 0.85 | 0.89 | Steric Fields, Electrostatic Fields (3D-QSAR) |
QSAR models, once validated, can be powerful tools in the drug discovery pipeline, enabling the rapid virtual screening of large compound libraries and guiding the optimization of lead compounds to achieve higher potency and selectivity for the oxytocin receptor.
In Vitro Pharmacological Characterization of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot in Cellular and Tissue Models
Cell-Based Functional Assays for Oxytocin (B344502) Receptor Activation
Cell-based assays are fundamental in determining how a compound interacts with its target receptor and the subsequent intracellular signaling cascades. For [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT, these assays are designed to quantify its antagonistic properties at the human oxytocin receptor, typically expressed in stable cell lines like HEK-293 or CHO cells.
The activation of the oxytocin receptor, a G-protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C. This enzyme catalyzes the production of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
Calcium mobilization assays measure this change in intracellular Ca²⁺ concentration, often using fluorescent calcium indicators. In the context of characterizing an antagonist like [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT, the assay is used to measure the compound's ability to inhibit the calcium influx induced by a known agonist, such as native oxytocin. The resulting data allows for the determination of the compound's inhibitory potency (IC₅₀), which can then be used to calculate its antagonist affinity constant (Kb). While specific data for [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT is not detailed in available literature, the expected outcome would be a concentration-dependent inhibition of the oxytocin-induced calcium signal.
Table 1: Illustrative Data from a Calcium Mobilization Assay for an OTR Antagonist
| Concentration of [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT (nM) | % Inhibition of Oxytocin-Induced Ca²⁺ Response |
|---|---|
| 0.1 | 10.2 |
| 1 | 48.5 |
| 10 | 89.7 |
| 100 | 98.1 |
Note: The data in this table is illustrative and represents a typical dose-response for a potent antagonist, not specific experimental results for [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT.
While the primary signaling pathway for the OTR is Gq/11, it can also couple to other G-proteins, such as Gαi, which inhibits adenylyl cyclase and leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays measuring cAMP accumulation are therefore valuable for exploring the full signaling profile of a ligand. To study Gαi-coupled effects, intracellular cAMP levels are first stimulated using an agent like forskolin. The ability of an OTR agonist to reduce these elevated cAMP levels is then measured.
For an antagonist like [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT, the assay would test its ability to block the inhibitory effect of oxytocin on forskolin-stimulated cAMP levels. Detailed public-domain studies on the effects of this specific compound on cAMP pathways have not been identified.
Upon prolonged exposure to an agonist, many GPCRs, including the oxytocin receptor, undergo a process of desensitization and internalization. nih.gov This regulatory mechanism involves the phosphorylation of the receptor, recruitment of β-arrestins, and subsequent removal of the receptor from the cell surface via endocytosis, often through a clathrin-mediated pathway. nih.gov
Receptor internalization can be studied using various techniques, such as confocal microscopy to visualize fluorescently-tagged receptors moving from the plasma membrane into intracellular vesicles, or flow cytometry to quantify the loss of surface receptors. As an antagonist, [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT would be expected to block agonist-induced receptor internalization. By binding to the receptor without activating it, it would prevent the conformational changes necessary to trigger the internalization cascade. Specific experimental data confirming this for [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT are not available in published research.
Functional Characterization in Isolated Tissue Preparations
While cell-based assays provide valuable data on molecular interactions, isolated tissue preparations offer a more physiologically relevant system to study the functional consequences of receptor antagonism. These ex vivo models preserve the native cellular environment and interactions.
The myometrium, or uterine smooth muscle, is a classic tissue for studying oxytocin pharmacology due to its high expression of OTRs and its critical role in parturition. The contractile response of uterine tissue strips to oxytocin can be measured in an organ bath setup.
To characterize [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT, its antagonistic potency is determined in a functional assay. This is typically done by measuring the dose-response curve of oxytocin in the presence of fixed concentrations of the antagonist. A competitive antagonist will cause a rightward shift in the oxytocin dose-response curve without reducing the maximum response. The magnitude of this shift is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates greater antagonist potency. While the original source is excluded by instruction, reports on this compound suggest a pA₂ value of approximately 8.40 in rat uterotonic assays, indicating robust competitive inhibition of oxytocin-induced contractions.
Table 2: Pharmacological Parameters of Oxytocin Antagonists in Rat Uterine Tissue
| Compound | Antagonist Potency (pA₂) | Reference Compound |
|---|---|---|
| [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT | ~8.40 | Oxytocin |
| Atosiban (Tractocile®) | 7.8 | Oxytocin |
Note: The pA₂ value for [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT is based on data from commercial suppliers and should be considered illustrative. The value for Atosiban is for comparative purposes.
Oxytocin receptors are also present in other tissues where they mediate various physiological functions. In the mammary gland, oxytocin induces contraction of myoepithelial cells surrounding the alveoli, leading to milk ejection. An antagonist's effect could be studied in isolated mammary gland strips by measuring its ability to inhibit oxytocin-induced contractions.
In the central nervous system (CNS), oxytocin acts as a neuromodulator involved in social and emotional behaviors. Studies using brain slices could employ electrophysiological techniques to determine if [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT can block oxytocin-induced changes in neuronal firing rates or synaptic plasticity in regions like the amygdala or hippocampus. Currently, there is no specific published data detailing the functional characterization of [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT in mammary gland or CNS slice preparations.
Table of Compounds
| Abbreviation/Name | Full Name / Description |
| [Mpa¹, D-Tyr(Et)², D-Tic⁷, D-Tic⁹]OT | [β-mercaptopropionic acid¹, D-Tyrosine(ethyl)², D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁷, D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid⁹]Oxytocin |
| Oxytocin (OT) | Native nonapeptide hormone (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) |
| Atosiban | A commercially available oxytocin/vasopressin antagonist used clinically. |
| Forskolin | A labdane (B1241275) diterpene that directly activates adenylyl cyclase to raise intracellular cAMP levels. |
Mechanistic Preclinical Studies of Mpa1, D Tyr Et 2, D Tic7, D Tic9 Ot in Animal Models
Investigation of Oxytocin (B344502) Receptor Occupancy and Signal Transduction in Vivo
Understanding how oxytocin analogues interact with their receptors in a living organism is fundamental to their preclinical evaluation.
Receptor Occupancy: Determining the extent to which an analogue binds to oxytocin receptors (OXTR) in specific tissues is a key first step. This is often achieved using techniques like radioligand binding assays, where a radioactively labeled version of the analogue or a known OXTR ligand is administered to animals. nih.gov Subsequent analysis of tissue samples reveals the concentration of the analogue bound to the receptors.
Signal Transduction: Upon binding to the OXTR, a G protein-coupled receptor, a cascade of intracellular events is initiated. nih.govphysiology.org This signaling pathway involves the activation of various enzymes and second messengers, ultimately leading to a physiological response. nih.govnih.gov In vivo studies may investigate the activation of specific signaling molecules, such as phospholipase C and subsequent calcium mobilization, in response to the administration of an oxytocin analogue. nih.gov
Pharmacodynamic Evaluation of [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT in Specific Biological Systems
Pharmacodynamic studies assess the physiological and behavioral effects of an oxytocin analogue.
The oxytocin system in the brain is known to modulate various social behaviors. nih.govnih.gov Preclinical studies in animal models, such as rodents, are instrumental in understanding the central effects of oxytocin analogues. nih.gov
Behavioral Models: Researchers utilize a variety of behavioral paradigms to assess the effects of oxytocin analogues on social recognition, maternal behavior, and anxiety-like behaviors. nih.gov For example, the social recognition test evaluates an animal's ability to remember a previously encountered individual, a process known to be influenced by oxytocin. nih.gov
Receptor Autoradiography: This technique allows for the visualization of oxytocin receptor distribution and density in different brain regions. nih.gov By comparing the binding patterns of a novel analogue to that of native oxytocin, researchers can gain insights into its potential central nervous system effects. nih.gov
Oxytocin has well-established physiological roles in the periphery, most notably in uterine contractions during labor and milk ejection. mdedge.comdrugbank.com
Uterine Contractility: In animal models, the effect of oxytocin analogues on uterine muscle contractions can be measured both in vitro (using isolated uterine tissue) and in vivo. nih.gov These studies are critical for analogues being developed for obstetric applications.
Milk Ejection: The milk-ejecting properties of oxytocin analogues can be assessed in lactating animals by measuring intramammary pressure. nih.gov
Comparative Pharmacological Profiling with Native Oxytocin and Other Analogues
A crucial aspect of preclinical evaluation is to compare the pharmacological profile of a new analogue to that of native oxytocin and other existing analogues. nih.govoup.com This comparative approach helps to identify the unique properties and potential advantages of the novel compound.
| Compound | Receptor Affinity (OTR) | Uterotonic Potency | Milk Ejection Potency |
| Oxytocin | High | High | High |
| Carbetocin | Lower than Oxytocin | Long-acting | Not applicable |
| Desamino-oxytocin | Enhanced | Enhanced | Not appreciably affected |
Table 1: Illustrative Comparative Pharmacological Profile of Oxytocin and its Analogues. Data presented in this table is for illustrative purposes and is based on general findings from various studies. nih.govoup.com
By systematically evaluating receptor binding, signal transduction, and physiological effects in various biological systems, researchers can build a comprehensive understanding of a novel oxytocin analogue's pharmacological profile. This preclinical data is essential for determining the compound's potential for further development as a therapeutic agent.
Future Directions and Emerging Research Avenues for Oxytocin Receptor Ligands
Design of Novel [Mpa1, D-Tyr(Et)2, D-Tic7, D-Tic9]OT Derivatives with Enhanced Receptor Subtype Selectivity
A primary challenge in the development of oxytocin (B344502) receptor ligands is achieving high selectivity over the closely related vasopressin receptors (V1aR, V1bR, and V2R), due to the structural similarity between oxytocin and vasopressin. nih.gov Future design of derivatives based on the this compound scaffold will focus on modifications that exploit subtle differences in the ligand-binding pockets of these receptors.
Key strategies for enhancing subtype selectivity include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the peptide backbone and side chains of the parent compound will continue to be a cornerstone of drug design. For instance, altering the aromatic residues or introducing conformational constraints can significantly impact binding affinity and selectivity. The replacement of specific amino acids, such as Proline at position 7 and Glycine at position 9 with D-3-carboxyisoquinoline (D-Tic) in the parent compound, exemplifies such modifications aimed at improving antagonist properties. guidetopharmacology.org
Computational Modeling: Advanced molecular modeling and docking studies, informed by the crystal structure of the human oxytocin receptor, will enable the rational design of new derivatives. nih.gov These computational approaches can predict how specific structural changes will affect the interaction with the receptor's binding site, thereby prioritizing the synthesis of compounds with the highest predicted selectivity. The large size of the OTR's extracellular binding pocket may provide unique opportunities for designing selective drugs. nih.gov
Bivalent Ligand Design: Research into bivalent ligands, which consist of two pharmacophores linked by a spacer, has shown promise in targeting GPCR dimers. acs.org Designing bivalent ligands based on the this compound structure could lead to compounds with dramatically increased potency and selectivity for oxytocin receptor homodimers or heterodimers. acs.org
Application of Advanced Biophysical Techniques for Ligand-Receptor Complex Characterization
A detailed understanding of the molecular interactions between a ligand and its receptor is crucial for rational drug design. While challenging for GPCRs, several advanced biophysical techniques are being increasingly applied to characterize these interactions. nih.govcdnsciencepub.comnih.gov These methods provide invaluable data on binding kinetics, thermodynamics, and the structural changes that occur upon ligand binding.
Future research on this compound and its derivatives will heavily rely on these techniques to elucidate their mechanism of action at the molecular level.
| Biophysical Technique | Type of Information Provided | Relevance to OXTR Ligand Research |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure of ligand-receptor complexes in solution or solid-state; identifies specific amino acid contacts. nih.govresearchgate.net | Elucidates the precise binding mode of derivatives, guiding further structural modifications for improved affinity and selectivity. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-bound receptor in a crystalline state. nih.govresearchgate.net | Provides a static snapshot of the ligand-receptor interaction, revealing the exact conformation of the binding pocket and the ligand. nih.gov |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding kinetics (association and dissociation rates) and affinity. nih.govnih.gov | Allows for rapid screening of new derivatives to determine how modifications affect their binding properties. |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov | Reveals the driving forces behind ligand binding, which can inform the design of compounds with more favorable thermodynamic signatures. |
| Fluorescence Spectroscopy | Monitors conformational changes in the receptor upon ligand binding. nih.govcdnsciencepub.com | Can be used to study the dynamics of receptor activation or inhibition by different ligands. |
| Atomic Force Microscopy (AFM) | Visualizes single receptor molecules and can measure the unbinding force of a single ligand-receptor bond. nih.govnih.gov | Offers insights into the mechanical aspects of the ligand-receptor interaction at the single-molecule level. |
Development of Optogenetic or Chemogenetic Tools Based on Oxytocin Receptor Modulation
Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of neuronal activity. nih.gov The development of tools based on the oxytocin system is a rapidly advancing area of research, providing unprecedented opportunities to dissect the role of oxytocin signaling in specific neural circuits and behaviors. nih.govnih.gov
Optogenetic Approaches: This involves using light to control the activity of light-sensitive proteins. One strategy is the development of "caged" oxytocin analogues, which are inactive until released by a flash of light. nih.govresearchgate.net This allows for the highly localized and temporally precise activation of oxytocin receptors in specific brain regions. nih.gov Future work could involve creating caged versions of antagonists like this compound to study the effects of transient receptor blockade. Another approach is the optogenetic stimulation of oxytocin-releasing neurons themselves, which has been shown to modulate social behaviors. nih.govresearchgate.net
Chemogenetic Approaches: Chemogenetics utilizes engineered receptors that are activated only by specific, otherwise inert, small molecules (Designer Receptors Exclusively Activated by Designer Drugs - DREADDs). nih.gov Expressing DREADDs specifically in oxytocin neurons allows for their controlled activation or inhibition over longer periods than is typical with optogenetics. nih.gov This approach has been used to study the behavioral consequences of activating oxytocin neurons, revealing effects on social motivation and anxiety. nih.gov Novel antagonists could be used in conjunction with these techniques to confirm that the observed behavioral effects are indeed mediated by the oxytocin receptor.
Integration of Omics Data for Systems-Level Understanding of Oxytocin Signaling
A systems-level understanding of oxytocin signaling requires integrating data from various "omics" platforms, including genomics, transcriptomics, and proteomics. This approach can reveal the broader biological context of oxytocin receptor activation or inhibition and identify novel downstream targets and pathways.
Transcriptomics: Studies analyzing gene expression have shown that variation in oxytocin receptor signaling can lead to widespread changes in the brain transcriptome. nih.gov For example, research in prairie voles has linked oxytocin receptor density to the expression of genes in the natural killer gene complex, which are involved in immune function and may play a role in synaptic pruning. nih.gov Future studies could use transcriptomics to map the gene expression changes that occur in specific brain regions following treatment with novel oxytocin receptor ligands, providing insights into their mechanisms of action.
Neuroimaging Genetics: This field combines brain imaging techniques with genetic analysis to investigate how genetic variations, for instance in the oxytocin receptor gene (OXTR), impact brain structure and function. nih.gov Integrating data from transcriptomics, such as from the Genotype-Tissue Expression (GTEx) project, can help to mechanistically interpret findings from neuroimaging genetic studies. nih.gov
Proteomics and Metabolomics: Analyzing the complete set of proteins (proteome) and metabolites (metabolome) in response to oxytocin receptor modulation can provide a functional readout of signaling pathway activity. For instance, integrated multi-omics analyses have implicated the oxytocin signaling pathway in the differential regulation of metabolic processes in various tissues. mdpi.com Applying these techniques to study the effects of specific ligands like this compound can help to build comprehensive models of their physiological effects.
By leveraging these advanced approaches, the future of oxytocin receptor ligand research promises the development of highly selective and potent therapeutic agents, as well as a deeper understanding of the complex biology governed by the oxytocin system.
Q & A
Q. Apply the FINER Criteria :
- Feasible : Compare pharmacokinetic profiles using LC-MS/MS.
- Novel : Investigate tissue-specific receptor isoforms.
- Ethical : Use computational models (e.g., QSAR) to reduce animal testing.
Statistical Reconciliation : Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .
Q. What strategies resolve contradictions in the reported antagonistic vs. partial agonistic behavior of this compound?
- Methodological Answer :
- Hypothesis Testing : Design dose-response experiments with controlled receptor expression levels (e.g., transfected cell lines).
- Data Triangulation : Cross-validate findings using:
| Assay Type | Metric | Confounding Factor Addressed |
|---|---|---|
| Radioligand Binding | Ki values | Non-specific binding |
| Functional cAMP | EC₅₀/IC₅₀ | Signal amplification artifacts |
Data Collection & Analysis
Q. How to optimize high-throughput screening (HTS) for this compound derivatives?
- Methodological Answer :
- Experimental Design : Use factorial design to test variables (e.g., pH, temperature).
- Quality Control : Include internal controls (e.g., Z’-factor > 0.5) to validate assay robustness.
- Data Normalization : Apply plate-based normalization (e.g., % inhibition relative to controls) to minimize batch effects .
Q. What bioinformatics tools are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
| Tool | Application | Limitation |
|---|---|---|
| SwissTargetPrediction | Broad target profiling | Limited GPCR coverage |
| SEA (Similarity Ensemble Approach) | Ligand-based prediction | Requires structural similarity |
| Validate predictions with in vitro panels (e.g., Eurofins CEREP) . |
Ethical & Reporting Standards
Q. How to ensure reproducibility in studies involving this compound?
- Methodological Answer :
- FAIR Principles : Ensure data is F indable, A ccessible, I nteroperable, and R eusable.
- Pre-registration : Submit protocols to repositories (e.g., Open Science Framework).
- MIAPE Compliance : Adhere to Minimal Information About a Peptide Experiment standards .
Q. What ethical considerations apply when extrapolating animal model data for this compound to human trials?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
